molecular formula C9H21NO2 B15275239 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol

2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol

Cat. No.: B15275239
M. Wt: 175.27 g/mol
InChI Key: AWDXGZZOYKLOPD-UHFFFAOYSA-N
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Description

2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C9H21NO2. It is a clear, colorless to light yellow liquid that is soluble in water and various organic solvents. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol typically involves the reaction of 2-(2-chloroethoxy)ethanol with 2,2-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial distillation columns and other separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

Scientific Research Applications

2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(2,2-Dimethylamino)ethoxy]ethanol: Similar structure but with a dimethylamino group instead of a dimethylpropylamino group.

    2-{2-[(2-Aminoethoxy)ethoxy]ethanol: Contains an aminoethoxy group instead of a dimethylpropylamino group.

Uniqueness

2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to act as a nucleophile and its solubility in various solvents make it particularly useful in organic synthesis and industrial applications .

Biological Activity

2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol, also known by its CAS number 1247232-37-6, is an organic compound with significant biological potential due to its unique structural features. This compound contains a tertiary amine, ether, and hydroxyl functionalities, which contribute to its diverse biological activities. This article reviews its biological activity, including toxicity studies, potential therapeutic uses, and environmental impact.

  • Molecular Formula : C₉H₂₁NO₂
  • Molecular Weight : 175.27 g/mol
  • Structural Features :
    • Tertiary amine group
    • Ether linkage
    • Hydroxyl group

The biological activity of this compound is primarily attributed to its ability to interact with various biological systems:

  • Weak Base : As a weak base, it can influence cellular pH and interact with cellular membranes.
  • Surfactant Properties : It exhibits surfactant characteristics that can disrupt microbial membranes, making it useful in biocidal applications against sulfate-reducing microorganisms in oilfield settings .

2. Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • A study on New Zealand White rabbits assessed cutaneous toxicity at various concentrations (0, 50, 250, and 500 mg/kg). No clinical signs or significant effects on body weight were observed over a nine-day period .
Concentration (mg/kg)Clinical SignsBody Weight Change
0NoneNo change
50NoneNo change
250NoneNo change
500NoneNo change

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial properties of related compounds, it was found that cationic surfactants could effectively inhibit the growth of sulfate-reducing bacteria. The effectiveness of these compounds in oilfield applications highlights their potential use in managing microbial populations that can cause corrosion and other issues .

Research Findings on Applications

  • Corrosion Inhibition : The compound has been evaluated for its effectiveness as a corrosion inhibitor in various industrial applications due to its surfactant properties.
  • Biocidal Applications : Its ability to act against sulfate-reducing microorganisms makes it valuable in oilfield applications where such bacteria pose significant operational challenges.
  • Potential Therapeutic Uses : Preliminary studies suggest that the compound may have applications in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients.

Properties

Molecular Formula

C9H21NO2

Molecular Weight

175.27 g/mol

IUPAC Name

2-[2-(2,2-dimethylpropylamino)ethoxy]ethanol

InChI

InChI=1S/C9H21NO2/c1-9(2,3)8-10-4-6-12-7-5-11/h10-11H,4-8H2,1-3H3

InChI Key

AWDXGZZOYKLOPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCOCCO

Origin of Product

United States

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